

# How to dissolve Precyasterone for cell culture experiments

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## Compound of Interest

Compound Name: Precyasterone

Cat. No.: B2760011

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## Application Notes: Progesterone in Cell Culture

### Introduction

Progesterone is a C21 steroid hormone essential for regulating the female menstrual cycle, pregnancy, and embryogenesis in humans and other species.[1][2] In the context of cell culture, progesterone is a critical tool for studying its diverse physiological and pathological roles, including its impact on cell proliferation, differentiation, and apoptosis.[3][4] It is widely used in research areas such as cancer biology, neurobiology, and reproductive biology.[5][6][7]

Progesterone exerts its effects primarily by binding to and activating the progesterone receptor (PR), a ligand-activated transcription factor that modulates the expression of target genes.[5][6]

### Mechanism of Action

Progesterone signaling is multifaceted, involving both classical genomic and rapid non-genomic pathways:

- **Genomic Pathway:** In the classical pathway, progesterone binds to intracellular progesterone receptors (PRs), which then translocate to the nucleus, dimerize, and bind to progesterone response elements (PREs) on the DNA. This interaction regulates the transcription of specific genes, a process that can take hours to manifest.[8][9]
- **Non-Genomic Pathway:** Progesterone can also initiate rapid signaling events from the cell membrane or cytoplasm.[6][8] A subpopulation of PRs can associate with signaling

complexes, leading to the rapid activation of kinase cascades like the Src/Ras/Raf/MAPK pathway.[6][8][9] These rapid, transcription-independent actions can influence cellular processes within minutes.

## Data Presentation: Solubility of Progesterone

The solubility of progesterone is a critical factor in preparing solutions for cell culture experiments. It is poorly soluble in aqueous media but dissolves readily in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[2][10][11]

Solvent	Concentration (mg/mL)	Molar Concentration (mM)	Source
DMSO	up to 63	up to 200.34	[1]
DMSO	40	127.2	[1]
DMSO	22	69.96	[1]
DMSO	~31.45	100	[11]
Absolute Ethanol	~3.18	10	
Absolute Ethanol	~1.0	3.2	[10]
Absolute Ethanol	~31.45	100	[11]
Water	< 0.01	Insoluble	[2]

Note: The molecular weight of progesterone is approximately 314.5 g/mol .[2][10]  
Concentrations may vary slightly between suppliers and batches.

## Experimental Protocols

### Protocol 1: Preparation of a Progesterone Stock Solution

This protocol describes the preparation of a 10 mM stock solution of progesterone in DMSO.

Materials:

- Progesterone powder (MW: 314.5 g/mol )
- Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
- Sterile microcentrifuge tubes or vials

#### Procedure:

- Weighing: Accurately weigh out 3.145 mg of progesterone powder and place it in a sterile microcentrifuge tube.
- Dissolving: Add 1 mL of sterile DMSO to the tube.
- Mixing: Gently vortex or swirl the tube until the progesterone is completely dissolved. Ensure the solution is clear before use.
- Aliquoting and Storage: Aliquot the stock solution into smaller, working volumes in sterile tubes to avoid repeated freeze-thaw cycles.[\[10\]](#)[\[12\]](#) Store the aliquots tightly sealed at -20°C. Stock solutions in DMSO or ethanol are generally stable for several months when stored properly.[\[11\]](#)[\[12\]](#)[\[13\]](#)

## Protocol 2: Treatment of Cells with Progesterone

This protocol provides a general procedure for treating adherent cells in culture with progesterone.

#### Materials:

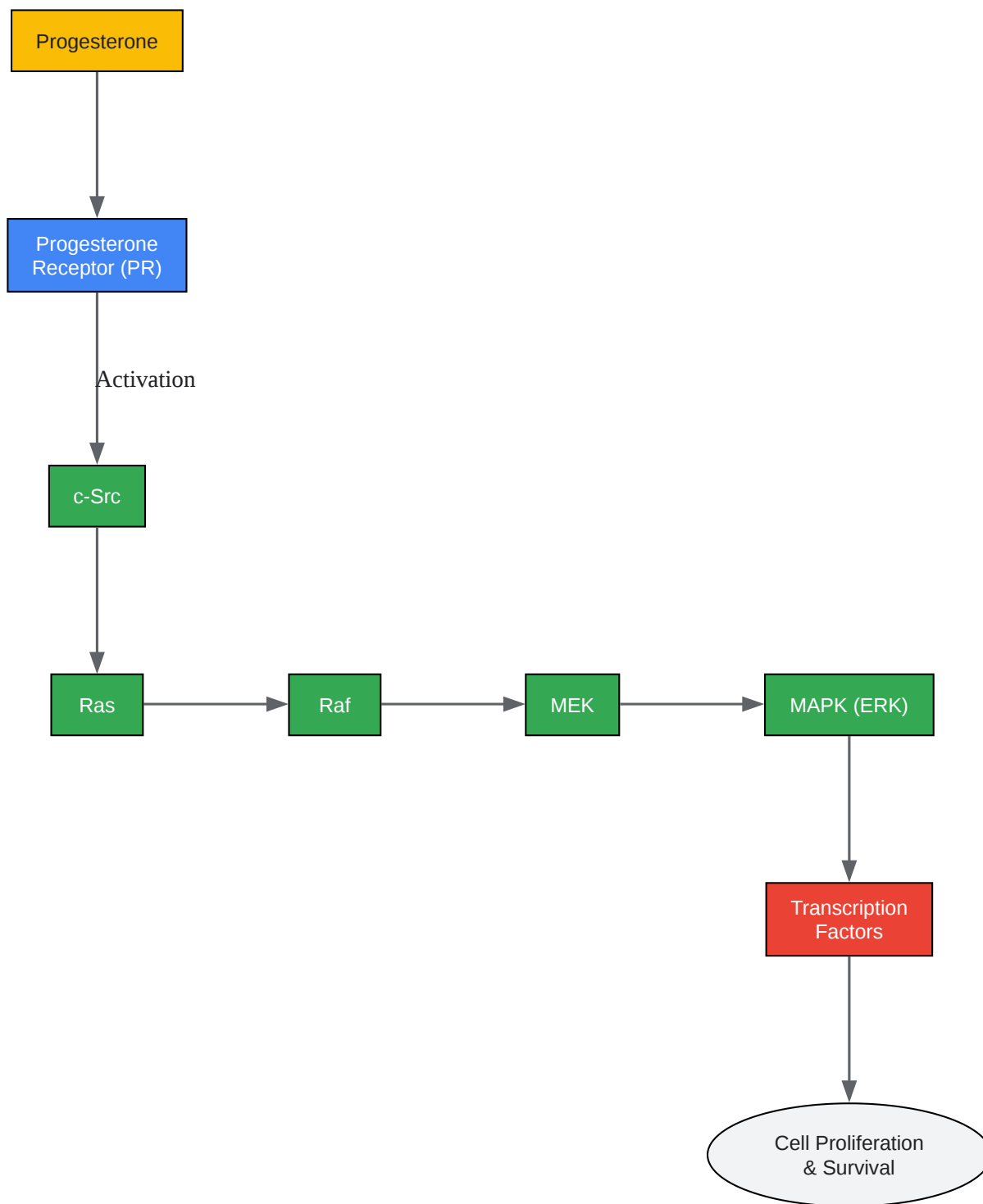
- Cultured cells in multi-well plates
- Complete cell culture medium
- Progesterone stock solution (e.g., 10 mM in DMSO)
- Sterile phosphate-buffered saline (PBS)

#### Procedure:

- **Cell Seeding:** Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 50-70% confluency) at the time of treatment.
- **Preparation of Working Solution:** On the day of the experiment, thaw an aliquot of the progesterone stock solution. Prepare the final working concentrations by diluting the stock solution in complete cell culture medium. For example, to achieve a final concentration of 1  $\mu\text{M}$ , add 1  $\mu\text{L}$  of the 10 mM stock solution to 10 mL of medium.
  - **Important:** The final concentration of the solvent (e.g., DMSO or ethanol) in the culture medium should be kept to a minimum, typically below 0.1%, to avoid solvent-induced cytotoxicity.[\[10\]](#)[\[13\]](#) Always include a vehicle control (medium with the same final concentration of the solvent) in your experimental design.[\[13\]](#)
- **Cell Treatment:** Remove the existing medium from the cells and wash once with sterile PBS if necessary. Add the appropriate volume of the medium containing the desired progesterone concentration (and the vehicle control medium) to the respective wells.
- **Incubation:** Return the cells to the incubator and culture for the desired experimental duration. For instance, studies on uterine leiomyoma cells have used incubation times of 24 hours with progesterone concentrations ranging from 0.01  $\mu\text{g/mL}$  to 1  $\mu\text{g/mL}$ .[\[3\]](#)
- **Downstream Analysis:** Following incubation, cells can be harvested for various downstream analyses, such as proliferation assays (e.g., Ki67 expression), apoptosis assays (e.g., Annexin V staining), or gene expression analysis (e.g., RT-PCR).[\[3\]](#)

## Mandatory Visualizations

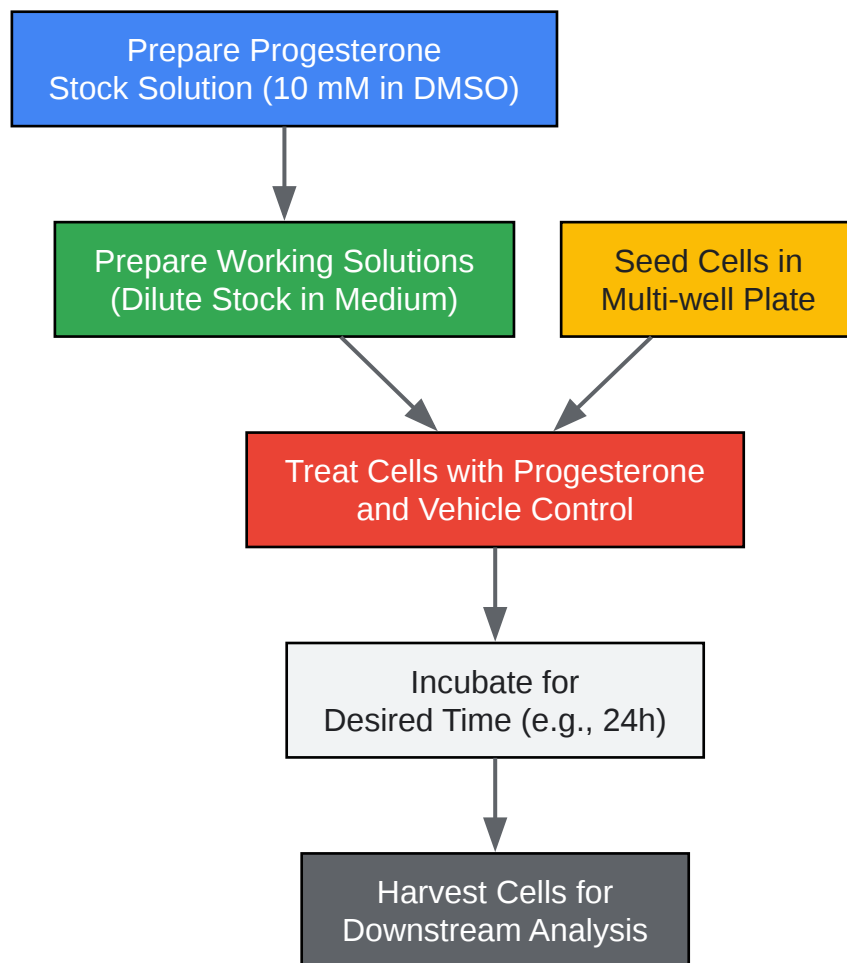
### Progesterone Non-Genomic Signaling Pathway



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Caption: Rapid, non-genomic signaling by Progesterone via the MAPK/ERK pathway.

## Experimental Workflow for Cell Treatment



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Caption: Workflow for treating cultured cells with Progesterone.

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